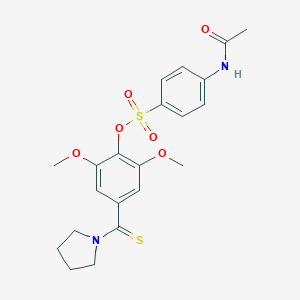
2,6-dimethoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidin-1-ylcarbothioyl Group: This step involves the reaction of a suitable precursor with pyrrolidine and a thiocarbonyl reagent under controlled conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using methoxy reagents.
Coupling with 4-(Acetylamino)benzenesulfonate: The final step involves coupling the intermediate with 4-(acetylamino)benzenesulfonate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy or acetylamino groups, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-dimethoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-(pyrrolidin-1-ylcarbothioyl)phenyl 4-methylbenzenesulfonate
- 2,6-Dimethoxy-4-(pyrrolidin-1-ylcarbothioyl)phenyl 4-(methylamino)benzenesulfonate
Uniqueness
2,6-dimethoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H24N2O6S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C21H24N2O6S2/c1-14(24)22-16-6-8-17(9-7-16)31(25,26)29-20-18(27-2)12-15(13-19(20)28-3)21(30)23-10-4-5-11-23/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,22,24) |
InChI Key |
CNESKGWMGOBBLA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCCC3)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















